molecular formula C22H26N2O4S B12457477 (E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(4-methoxyphenyl)acrylamide

(E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(4-methoxyphenyl)acrylamide

Katalognummer: B12457477
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: CIMBKPPLMFGEDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-N-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE is a synthetic organic compound characterized by its unique structural features. This compound contains an azepane ring, a sulfonyl group, and a methoxy-substituted phenyl group, making it a molecule of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfonyl chlorides.

    Coupling Reactions: The final step involves coupling the azepane-sulfonyl intermediate with a methoxy-substituted phenylprop-2-enamide under specific conditions, such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-N-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-N-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of (2E)-N-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2E)-N-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(4-HYDROXYPHENYL)PROP-2-ENAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2E)-N-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(4-CHLOROPHENYL)PROP-2-ENAMIDE: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (2E)-N-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications.

Eigenschaften

Molekularformel

C22H26N2O4S

Molekulargewicht

414.5 g/mol

IUPAC-Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C22H26N2O4S/c1-28-20-11-6-18(7-12-20)8-15-22(25)23-19-9-13-21(14-10-19)29(26,27)24-16-4-2-3-5-17-24/h6-15H,2-5,16-17H2,1H3,(H,23,25)

InChI-Schlüssel

CIMBKPPLMFGEDA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.